DL-O-Phosphoserine barium salt DL-O-Phosphoserine barium salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC18429085
InChI: InChI=1S/C3H8NO6P.Ba/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H2,7,8,9);/q;+2/p-2
SMILES:
Molecular Formula: C3H6BaNO6P
Molecular Weight: 320.38 g/mol

DL-O-Phosphoserine barium salt

CAS No.:

Cat. No.: VC18429085

Molecular Formula: C3H6BaNO6P

Molecular Weight: 320.38 g/mol

* For research use only. Not for human or veterinary use.

DL-O-Phosphoserine barium salt -

Specification

Molecular Formula C3H6BaNO6P
Molecular Weight 320.38 g/mol
IUPAC Name (2-amino-2-carboxyethyl) phosphate;barium(2+)
Standard InChI InChI=1S/C3H8NO6P.Ba/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H2,7,8,9);/q;+2/p-2
Standard InChI Key VNLNSWGVRAVVDF-UHFFFAOYSA-L
Canonical SMILES C(C(C(=O)O)N)OP(=O)([O-])[O-].[Ba+2]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

DL-O-Phosphoserine barium salt is a triclinic crystalline compound comprising two DL-O-Phosphoserine anions coordinated to three barium cations. The molecular formula C₆H₁₀Ba₃N₂O₁₂P₂ reflects this stoichiometry, with each phosphoserine unit contributing a carboxylate (-COO⁻) and phosphonate (-OPO₃²⁻) moiety for ionic bonding . The stereochemical configuration, denoted by the (2S) designation in its IUPAC name, ((2S)-2-amino-3-phosphonatooxypropanoate; barium(2+)), underscores the retention of serine’s chiral center during esterification.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₆H₁₀Ba₃N₂O₁₂P₂
Molecular Weight776.1 g/mol
IUPAC Name(2S)-2-amino-3-phosphonatooxypropanoate; barium(2+)
CAS Number (Parent)17885-08-4 (DL-O-Phosphoserine)
Canonical SMILESC(C(C(=O)[O⁻])N)OP(=O)([O⁻])[O⁻].C(C(C(=O)[O⁻])N)OP(=O)([O⁻])[O⁻].[Ba²⁺].[Ba²⁺].[Ba²⁺]

Physicochemical Properties

Synthesis and Purification Strategies

Conventional Synthesis Routes

DL-O-Phosphoserine barium salt is synthesized via neutralization of DL-O-Phosphoserine with barium hydroxide under controlled pH conditions. The reaction proceeds as:

2C₃H₈NO₆P+3Ba(OH)₂C₆H₁₀Ba₃N₂O₁₂P₂+6H₂O2 \, \text{C₃H₈NO₆P} + 3 \, \text{Ba(OH)₂} \rightarrow \text{C₆H₁₀Ba₃N₂O₁₂P₂} + 6 \, \text{H₂O}

Product isolation typically involves fractional crystallization from aqueous ethanol, leveraging the low solubility of barium phosphonates .

Advanced Biotechnological Approaches

Recent innovations in cell-free protein synthesis (CFPS) systems enable site-specific incorporation of phosphoserine analogs into proteins . While these methods primarily target phosphoserine (O-pSer) and its nonhydrolyzable methylene phosphonate mimic (C-pSer), the principles of orthogonal translation system (OTS) reconfiguration could theoretically extend to barium-coordinated derivatives for specialized applications .

Research Applications and Functional Insights

Bone Mineralization Studies

Calcium phosphoserine salts are extensively studied for their osteogenic properties, particularly in enhancing bone-adhesive materials . Although barium salts remain underexplored in this context, their higher atomic number and radiopacity suggest potential utility in X-ray contrast agents for skeletal imaging .

Metabolic Pathway Analysis

DL-O-Phosphoserine, as a human endogenous metabolite, participates in serine biosynthesis and phospholipid metabolism . The barium salt’s stability in aqueous media could facilitate its use as a tracer in nuclear magnetic resonance (NMR) studies of phosphate-rich biofluids, though this remains hypothetical pending experimental validation .

Coordination Polymers

Barium’s large ionic radius (1.35 Å) and +2 charge favor the formation of extended coordination networks with phosphoserine. Such architectures, characterized by alternating Ba–O–P linkages, may exhibit unique photoluminescent or catalytic properties akin to rare-earth metal–organic frameworks (MOFs) .

Proton Conduction

Phosphoserine complexes with divalent cations often demonstrate proton conductivity due to mobile H⁺ ions within their hydrogen-bonded networks . Substituting calcium with barium in these systems could modulate conductivity by altering lattice parameters and hydration dynamics.

Future Directions and Challenges

Expanding Structural Databases

High-resolution X-ray diffraction and solid-state NMR data are urgently needed to resolve the barium salt’s crystal structure and protonation states . Comparative analyses with calcium and magnesium analogs could elucidate cation-specific effects on phosphoserine coordination .

Biomedical Engineering Applications

Exploring the compound’s compatibility with biodegradable polymers (e.g., polylactic acid) may yield novel composites for bone tissue engineering. Additionally, its potential as a MRI contrast agent warrants investigation, given barium’s paramagnetic properties in certain oxidation states .

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